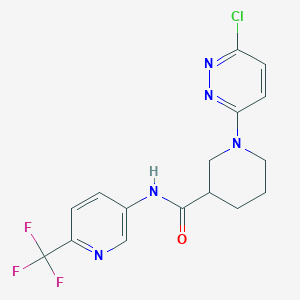![molecular formula C22H18O5 B12176445 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B12176445.png)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound characterized by its unique fused ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxepin ring through the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in oxidative stress or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives: Compounds with similar benzodioxepin structures but different substituents.
Furochromenone analogs: Compounds with similar furochromenone cores but varying side chains.
Uniqueness
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of benzodioxepin and furochromenone moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H18O5 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H18O5/c1-12-8-18-21(13(2)9-19(23)27-18)22-20(12)15(11-26-22)14-4-5-16-17(10-14)25-7-3-6-24-16/h4-5,8-11H,3,6-7H2,1-2H3 |
Clé InChI |
FNBIKIGWPQRCHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC5=C(C=C4)OCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12176368.png)

![4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide](/img/structure/B12176373.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12176375.png)
![5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176384.png)
![5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176396.png)


![Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12176418.png)

![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B12176427.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12176435.png)
![4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12176438.png)
